3-(4-Cyanobenzoyl)-4-methylpyridine

Catalog No.
S832912
CAS No.
1187167-48-1
M.F
C14H10N2O
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Cyanobenzoyl)-4-methylpyridine

CAS Number

1187167-48-1

Product Name

3-(4-Cyanobenzoyl)-4-methylpyridine

IUPAC Name

4-(4-methylpyridine-3-carbonyl)benzonitrile

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C14H10N2O/c1-10-6-7-16-9-13(10)14(17)12-4-2-11(8-15)3-5-12/h2-7,9H,1H3

InChI Key

KTWXJMSVBFTGPK-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)C#N

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)C#N

3-(4-Cyanobenzoyl)-4-methylpyridine is an organic compound characterized by the presence of a cyanobenzoyl group at the 3-position and a methyl group at the 4-position of a pyridine ring. Its molecular formula is C14H10N2O, and it is recognized for its unique chemical properties due to the combination of these functional groups. The cyanobenzoyl moiety contributes to its reactivity and potential interactions with biological systems, while the methyl group enhances its stability and solubility in various solvents.

There is no current information available regarding the specific mechanism of action of 3-(4-Cyanobenzoyl)-4-methylpyridine.

Due to the lack of specific data, it's crucial to handle this compound with caution, assuming it possesses similar properties to other aromatic compounds with cyano groups. Potential hazards include:

  • Mild skin and eye irritation: Aromatic compounds can irritate skin and eyes upon contact [].
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract [].

Important Note

The information provided here is based on the general properties of functional groups present in the molecule. Without specific research on 3-(4-Cyanobenzoyl)-4-methylpyridine, the details mentioned above cannot be confirmed.

Future Research Directions

  • Synthesis and characterization of 3-(4-Cyanobenzoyl)-4-methylpyridine.
  • Investigation of its physical and chemical properties.
  • Evaluation of potential applications in medicinal chemistry, materials science, or other fields.
, including:

  • Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially yielding carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
  • Nucleophilic Substitution: The cyanobenzoyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols under basic conditions.

The biological activity of 3-(4-Cyanobenzoyl)-4-methylpyridine is primarily attributed to its ability to interact with enzymes and receptors. The cyanobenzoyl group can engage in hydrogen bonding and π-π interactions, which are essential for binding to biological targets. This interaction may modulate enzyme activity or receptor function, making it a useful compound in biochemical assays and studies related to enzyme inhibition.

The synthesis of 3-(4-Cyanobenzoyl)-4-methylpyridine typically involves the reaction of 4-cyanobenzoyl chloride with 4-methylpyridine. The reaction is conducted in the presence of a base, such as triethylamine, which neutralizes the hydrochloric acid produced during the reaction. Optimal conditions include using dichloromethane as a solvent and maintaining a temperature range of 0-25°C to achieve high yield and purity. In industrial settings, continuous flow synthesis techniques may be employed for efficiency and scalability.

3-(4-Cyanobenzoyl)-4-methylpyridine has diverse applications across various fields:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Biology: The compound is utilized in studying enzyme interactions and biochemical assays due to its ability to bind with biological macromolecules.
  • Industry: It is used in producing specialty chemicals and materials, contributing to agrochemical formulations and pharmaceutical development.

Research into the interaction mechanisms of 3-(4-Cyanobenzoyl)-4-methylpyridine focuses on its binding affinity towards specific molecular targets. Studies suggest that the compound's cyanobenzoyl group plays a crucial role in forming covalent bonds with nucleophilic sites on proteins, leading to potential inhibition of enzyme activity or modulation of receptor functions. These interactions are vital for understanding its biological effects and therapeutic potentials.

Several compounds are structurally similar to 3-(4-Cyanobenzoyl)-4-methylpyridine, each possessing unique properties:

  • 3-(4-Chlorobenzoyl)-4-methylpyridine: Similar structure but contains a chlorobenzoyl group instead of a cyanobenzoyl group. This substitution alters its reactivity and interaction profiles.
  • 2-(4-Cyanobenzoyl)-4-methylpyridine: Shares the same methylpyridine framework but has the cyanobenzoyl group at the 2-position, affecting its biological activity and chemical reactivity.
  • 4-Methylpyridine: A simpler derivative lacking substituents on the aromatic ring, primarily used as an intermediate in various chemical syntheses.

Uniqueness

The uniqueness of 3-(4-Cyanobenzoyl)-4-methylpyridine lies in its specific substitution pattern, combining both cyanobenzoyl and methyl groups on the pyridine ring. This configuration imparts distinct chemical properties that enhance its reactivity and biological interactions compared to similar compounds. The presence of both functional groups allows for unique interactions with molecular targets, making it valuable in research applications.

XLogP3

2.3

Dates

Last modified: 08-16-2023

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